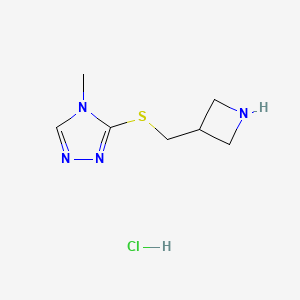

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride

Description

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is a 1,2,4-triazole derivative featuring an azetidine (a four-membered saturated nitrogen heterocycle) linked via a thioether group to the triazole core. The hydrochloride salt enhances its solubility, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name |

3-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOULQKYLNNRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,2,4-Triazole Core

- Amidine and Hydrazone Cyclization: A widely used method involves the in situ formation of amides from carboxylic acids and amidines, followed by reaction with hydrazines and cyclization to form 1,2,4-triazoles with high regioselectivity and yields up to 90%.

- Oxidative Cyclization: Selenium dioxide (SeO2) has been employed to promote oxidative cyclization of hydrazones, yielding fused 1,2,4-triazole derivatives in 79–98% yields.

- Acid-Catalyzed Cyclization: Polyethylene glycol (PEG) as solvent and p-toluenesulfonic acid (PTSA) as catalyst under mild conditions have been used for eco-friendly synthesis of 3,4,5-trisubstituted 1,2,4-triazoles with yields up to 92%.

Specific Preparation Method for 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole Hydrochloride

Based on the synthesis strategies for related compounds and thio-substituted 1,2,4-triazoles, the preparation of this compound can be outlined as follows:

| Step | Description | Reagents/Conditions | Expected Yield | Notes | |

|---|---|---|---|---|---|

| 1 | Synthesis of 4-methyl-4H-1,2,4-triazole-3-thione | Cyclization of appropriate hydrazine derivatives and amidines under acidic or oxidative conditions (e.g., PTSA in PEG or SeO2 oxidative cyclization) | 85–92% | High regioselectivity, mild conditions | |

| 2 | Preparation of azetidin-3-ylmethyl halide intermediate | Halogenation of azetidin-3-ylmethanol or direct synthesis of azetidin-3-ylmethyl chloride/bromide | Standard halogenation methods | Moderate to good yield | Azetidine ring stability must be maintained |

| 3 | Thioether formation via alkylation | Reaction of 4-methyl-1,2,4-triazole-3-thione with azetidin-3-ylmethyl halide in presence of base (e.g., NaOH or K2CO3) in polar aprotic solvent (DMF, DMSO) | 70–85% | Nucleophilic substitution forms thioether bond | |

| 4 | Formation of hydrochloride salt | Treatment of free base with HCl in ether or aqueous solution | Quantitative | Enhances solubility and stability |

Detailed Reaction Mechanism Insights

- The cyclization step involves nucleophilic attack of hydrazine nitrogen on carbonyl or amidine carbon, followed by ring closure to form the triazole core.

- The thione sulfur acts as a nucleophile attacking the electrophilic carbon of the azetidinylmethyl halide, substituting the halide to form the thioether linkage.

- Salt formation with hydrochloric acid stabilizes the compound as a crystalline hydrochloride salt, improving handling and pharmaceutical formulation.

Research Findings and Yield Optimization

- Use of PTSA in PEG as solvent catalyst system promotes eco-friendly synthesis with high yields (up to 92%) and mild conditions, minimizing degradation of sensitive azetidine ring.

- Copper(II)-promoted oxidative cyclization (CuCl2/DMF/O2) can be used for substituted triazoles but may require optimization to avoid side reactions with sulfur-containing groups.

- Solvent choice (DMF, DMSO) and base strength critically affect alkylation efficiency and yield of the thioether step.

- Recycling of catalysts like HClO4-SiO2 has been reported, enhancing sustainability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| PTSA-catalyzed cyclization in PEG | Hydrazones, amidines, PTSA, PEG | Mild temperature, solvent PEG | 85–92 | Eco-friendly, mild | Requires PTSA catalyst |

| SeO2 oxidative cyclization | Hydrazones, SeO2, solvent | Moderate temperature | 79–98 | High yield, broad scope | Toxic reagent |

| Alkylation of triazole-3-thione | Azetidin-3-ylmethyl halide, base (NaOH/K2CO3), DMF | Room temp to reflux | 70–85 | Straightforward, good yield | Sensitive to moisture |

| Hydrochloride salt formation | HCl in ether or water | Ambient temperature | Quantitative | Improves stability | Requires careful drying |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The thioether group (-S-) undergoes S-alkylation and nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

In the presence of cesium carbonate (Cs₂CO₃) and DMF, the sulfur atom in the thioether can act as a nucleophile. This reaction is analogous to the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with bromoacetaldehyde diethyl acetal, yielding S-alkylated intermediates (84% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromoacetaldehyde | Cs₂CO₃, DMF, 0°C → 60°C, 18h | 3-((2,2-diethoxyethyl)thio)-4-methyl-4H-1,2,4-triazole | 84% |

-

Reactivity with electrophiles :

The thiol group in analogous triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) reacts with ethyl bromoacetate to form ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, demonstrating potential for further functionalization .

Oxidation of the Thioether Group

The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

Oxidation with H₂O₂ or mCPBA :

While not explicitly reported for this compound, analogous thioethers (e.g., 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol) undergo oxidation to sulfoxides (R-SO) and sulfones (R-SO₂) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Reactivity of the Azetidine Ring

The azetidine (3-membered nitrogen heterocycle) participates in ring-opening and alkylation reactions:

-

Acid-catalyzed ring-opening :

In acidic media, the azetidine ring may undergo protonation at the nitrogen, leading to ring cleavage. For example, 4-(azetidin-3-yl)-3-propyl-4H-1,2,4-triazole forms open-chain amines when treated with HCl . -

N-Alkylation :

The azetidine nitrogen can react with alkyl halides or epoxides to form quaternary ammonium salts, as observed in azetidine-containing sulfonamide derivatives.

Acid-Base Reactions

The hydrochloride salt form enhances water solubility and participates in acid-base equilibria:

-

Deprotonation :

In alkaline conditions (pH > 9), the triazole nitrogen (pKa ~6–8) and azetidine NH (pKa ~9–10) undergo deprotonation, forming a free base that precipitates from solution .

Coordination Chemistry

The triazole and azetidine moieties can act as ligands for metal ions:

-

Complexation with transition metals :

Triazole-thiols form stable complexes with Ag⁺, Cu²⁺, and Fe³⁺ via sulfur and nitrogen donor atoms. For example, 4-methyl-4H-1,2,4-triazole-3-thiol forms self-assembled monolayers on silver electrodes, indicating strong Ag–S bonding .

Experimental Insights

-

S-Alkylation Optimization :

Reactions with bromoacetaldehyde diethyl acetal require precise temperature control (0°C → 60°C) and argon atmosphere to prevent oxidation . -

Bisulfite Adduct Formation :

Aldehyde intermediates (e.g., 2-((triazol-3-yl)thio)acetaldehyde) can be stabilized as sodium bisulfite adducts for isolation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial growth .

Anticancer Properties

Recent investigations have revealed that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific cellular pathways involved in programmed cell death. This property positions it as a potential lead compound for further development in cancer therapeutics .

Fungicide Development

The compound has been evaluated for its fungicidal properties against various plant pathogens. Its ability to inhibit fungal growth suggests that it could be developed into a new class of agricultural fungicides. Field trials are necessary to assess its efficacy and safety in real-world agricultural settings .

Plant Growth Regulation

Preliminary studies indicate that this compound may influence plant growth positively by enhancing root development and overall plant vigor. This effect could be attributed to its interaction with plant hormonal pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives, which are widely explored for diverse applications. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like Compound 44 (melting point 171–173°C) or adamantane-containing Compound 3.

- Thermal Stability : Data unavailable for the target compound, but hydrochloride salts generally have elevated melting points due to ionic interactions.

Challenges and Limitations

Biological Activity

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of an azetidine ring , a triazole ring , and a thioether linkage . Its molecular formula is with a molecular weight of 220.72 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClN4S |

| Molecular Weight | 220.72 g/mol |

| CAS Number | 1864054-31-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The triazole moiety is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological receptors .

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

For instance, a study noted that certain triazole derivatives showed enhanced cytotoxicity against melanoma cells compared to other cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives are recognized for their effectiveness against a variety of pathogens. The presence of sulfur in the structure has been shown to enhance the antimicrobial potency compared to non-thiolated counterparts .

Study on Anticancer Activity

In a study evaluating several triazole derivatives, this compound was assessed for its cytotoxic effects using the MTT assay. Results indicated that it significantly inhibited cell proliferation in melanoma cell lines, suggesting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various triazole compounds, including this one. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infectious diseases .

Comparison with Similar Compounds

When compared to other azetidine and triazole derivatives, this compound stands out due to its unique structural features which enhance its biological activity:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Azetidine Derivatives | Variable (depends on substitution) | Basic structure similar to target compound |

| Triazole Derivatives | Anticancer, Antimicrobial | Stable structure with diverse interactions |

| Thioether Compounds | Enhanced potency | Sulfur enhances reactivity and binding |

Q & A

Q. What are the common synthetic routes for 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiol-alkylation reactions. For example, similar triazole-thiol derivatives are prepared by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with alkyl halides or azetidine derivatives under basic conditions (e.g., NaOH/ethanol). Intermediates are characterized using IR spectrophotometry (to confirm thiol group conversion) and elemental analysis (to verify stoichiometry). Final products are purified via recrystallization or column chromatography, with purity assessed by HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions and verify azetidine ring integration. For example, a singlet at δ ~3.5 ppm may indicate the methyl group on the triazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with peaks matching theoretical values (e.g., m/z 330.1 for a related triazole derivative) .

- X-ray Crystallography : Used to resolve ambiguous structural features, such as sulfur positioning, via SHELXL refinement .

Q. How does the compound’s solubility profile impact experimental design?

Methodological Answer: The hydrochloride salt enhances water solubility, critical for in vitro biological assays. Solubility in organic solvents (e.g., DMSO, ethanol) is tested via saturation studies. For example, related triazoles show solubility in DMSO >50 mg/mL, enabling stock solutions for dose-response experiments. Precipitation issues in aqueous buffers are mitigated by sonication or co-solvents .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction yields for this compound?

Methodological Answer: Microwave synthesis reduces reaction times from hours to minutes. For analogous triazoles, optimal conditions include 165°C , 12.2 bar pressure , and 45-minute irradiation , achieving >90% yield. Real-time monitoring via GC-MS ensures reaction completion . Key parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 165°C |

| Pressure | 12.2 bar |

| Irradiation Time | 45 min |

| Solvent | Ethanol |

Q. How to resolve contradictions in structural data between NMR and X-ray crystallography?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism). For example, NMR may suggest a thione form, while X-ray reveals a thiolate configuration. Strategies:

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. For example, azetidine-containing triazoles often exhibit logP ~2.5, suggesting moderate bioavailability.

- Molecular Docking : AutoDock Vina models interactions with targets (e.g., Mycobacterium tuberculosis enzymes), guiding SAR studies .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies differentiate biological activity from cytotoxicity in cell-based assays?

Methodological Answer:

- Dual Assay Design : Test the compound against target cells (e.g., cancer lines) and non-target cells (e.g., HEK293) using MTT assays.

- Selectivity Index (SI) : Calculate SI = IC(non-target)/IC(target). SI >3 indicates therapeutic potential .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

Methodological Answer:

Q. What causes variability in crystallization outcomes, and how is it mitigated?

Methodological Answer: Variability arises from solvent polarity and cooling rates. For reproducible crystals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.